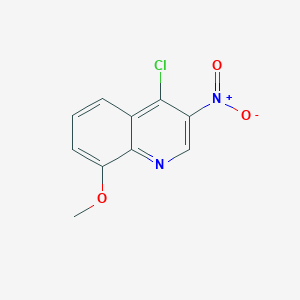

4-Chloro-8-methoxy-3-nitroquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic System in Chemical and Biological Sciences

The quinoline heterocyclic system is of paramount importance in the chemical and biological sciences due to its prevalence in natural products and its role as a versatile pharmacophore in drug discovery. uni.lu The inherent ability of the quinoline ring to undergo various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a valuable building block in synthetic organic chemistry. nih.gov This chemical reactivity allows for the strategic placement of different functional groups, which in turn modulates the biological activity of the resulting molecules. nih.gov

Historically, the significance of quinoline derivatives is underscored by the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, which for centuries was the primary treatment for malaria. This discovery paved the way for the development of a plethora of synthetic antimalarial drugs, such as chloroquine (B1663885) and mefloquine, that feature the quinoline core. Beyond its antimalarial applications, the quinoline scaffold is a key component in a wide range of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs. uni.lusigmaaldrich.com The structural rigidity and aromatic nature of the quinoline system also make it a suitable candidate for applications in materials science, such as in the development of dyes, sensors, and ligands.

Overview of Advanced Quinoline Derivatives in Contemporary Research

Contemporary research continues to explore the vast chemical space of quinoline derivatives, leading to the development of advanced compounds with enhanced biological activities and novel applications. The functionalization of the quinoline core at different positions has been a key strategy in modulating the pharmacological profiles of these derivatives. nih.gov For instance, the introduction of fluoro groups has been shown to enhance the antibacterial activity of certain quinoline-based compounds. nih.gov

Hybrid molecules, which combine the quinoline scaffold with other biologically active moieties, have emerged as a promising strategy to overcome drug resistance and improve therapeutic efficacy. nih.gov Researchers are actively investigating quinoline hybrids for a variety of therapeutic targets, including enzymes and receptors involved in cancer and infectious diseases. uni.lu Furthermore, the development of novel synthetic methodologies, such as C-H bond functionalization, is expanding the accessible range of quinoline derivatives for drug discovery and other applications.

Rationale for Focused Investigation of 4-Chloro-8-methoxy-3-nitroquinoline

The compound this compound presents a compelling case for focused investigation due to its unique substitution pattern, which suggests the potential for interesting chemical reactivity and biological activity. While specific research on this particular molecule is limited, an analysis of its structural features in the context of known quinoline chemistry provides a strong rationale for its further study.

The substitution pattern of this compound is characterized by the presence of three distinct functional groups on the quinoline core: a chloro group at position 4, a methoxy (B1213986) group at position 8, and a nitro group at position 3. Each of these substituents is expected to influence the electronic properties and reactivity of the molecule in a specific manner.

The 4-chloro substituent is a key feature, as the chlorine atom can act as a leaving group in nucleophilic substitution reactions, providing a handle for further synthetic modifications.

The 8-methoxy group, an electron-donating group, can influence the electron density of the benzene (B151609) portion of the quinoline ring system. The position of this group may also play a role in the molecule's ability to interact with biological targets.

The 3-nitro group is a strong electron-withdrawing group, which significantly affects the electronic nature of the pyridine (B92270) ring. The nitro group can also be a precursor to an amino group, which can then be used for further derivatization.

The combination of these substituents on the quinoline scaffold creates a unique electronic and steric environment that could lead to novel chemical and biological properties. The limited availability of research data on this compound highlights an opportunity for new discoveries in the field of heterocyclic chemistry.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H7ClN2O3 | uni.lu |

| Molar Mass | 238.63 g/mol | |

| InChIKey | KHBORCAUOJGAQM-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | COC1=CC=CC2=C(C(=CN=C21)N+[O-])Cl | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-methoxy-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-8-4-2-3-6-9(11)7(13(14)15)5-12-10(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBORCAUOJGAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602939-41-2 | |

| Record name | 4-chloro-8-methoxy-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Investigations and Molecular Design Principles

General SAR Principles for Quinoline (B57606) Derivatives

Quinoline is recognized as a "privileged structure" in medicinal chemistry, forming the scaffold for numerous natural and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.netbiointerfaceresearch.commdpi.com The versatility of the quinoline ring allows for modifications at various positions, enabling chemists to fine-tune its biological effects. biointerfaceresearch.com

The placement and chemical nature of substituents on the quinoline ring are paramount in defining the molecule's interaction with biological targets. Research has identified several key positions where substitutions can dramatically alter activity.

A critical finding in SAR studies is the significant impact of a substituent at the C3 position of the quinoline ring. researchgate.netacs.org For certain biological targets, the presence of a group at this position is an absolute requirement for activity. researchgate.netacs.org The C2 and C4 positions are also common sites for modification. For example, 2-aryl- and 2-vinylquinolin-4-ones have been synthesized to explore their therapeutic potential. mdpi.com The C4 position is often substituted with an amino group, as seen in the well-known antimalarial drug chloroquine (B1663885), or a chlorine atom that can serve as a reactive handle for further synthesis. acs.orgmdpi.com

Substitutions on the benzene (B151609) portion of the quinoline ring also play a crucial role. Electron-withdrawing groups, such as a nitro group, at the C6 position have been shown to increase the activity of some quinoline derivatives. researchgate.net Conversely, substitutions at C5 with a methyl group can result in more potent anticancer activity compared to substitution at C6. biointerfaceresearch.com The C8 position is another key site for modulation; substituents like hydroxyl or methoxy (B1213986) groups at C8 have been linked to potent inhibitory effects against various cancer cell lines. nih.govresearchgate.net

| Position | Type of Substituent | Influence on Biological Activity |

| C2 | Aryl, Vinyl | Can be modified to create various quinolin-4-one derivatives with therapeutic potential. mdpi.com |

| C3 | Various | Often considered a critical position; substitution can be essential for biological activity. researchgate.netacs.org |

| C4 | Amino, Chloro | The amino group is a key feature in antimalarials like chloroquine; chlorine acts as a versatile synthetic intermediate. acs.orgmdpi.com |

| C5 | Methyl | Substitution here can lead to more potent anticancer activity than at the C6 position. biointerfaceresearch.com |

| C6 | Electron-withdrawing (e.g., Nitro) | Can increase the activity of certain quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory action. researchgate.net |

| C8 | Methoxy, Hydroxyl | Associated with potent antiproliferative and anticancer effects. nih.govresearchgate.net The methoxy group can also reduce the development of bacterial resistance. nih.gov |

Specific SAR Considerations for 4-Chloro-8-methoxy-3-nitroquinoline

The combination of substituents in this compound creates a unique chemical entity whose biological profile is determined by the contribution of each group.

The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org In the context of quinoline derivatives, the chlorine atom at the C4 position is a key feature. It is a component of many biologically active compounds and is often used as a tool to probe structure-activity relationships. nih.gov

Specifically, 4-chloroquinolines are important intermediates in the synthesis of other derivatives. acs.org The chlorine atom serves as a good leaving group, allowing for its replacement with other functional groups, such as anilines, to produce compounds like 4-aminoquinolines with specific biological targets. acs.org Acylhydrazones derived from a 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde precursor have been synthesized and shown to possess potential as anticancer agents, highlighting the role of the 4-chloro group in the synthetic pathway to bioactive molecules. researchgate.netnih.gov Therefore, the chlorine at C4 is not only a modulator of the electronic properties of the ring but also a crucial handle for creating diverse chemical libraries for biological screening.

The methoxy group at the C8 position significantly influences the biological properties of quinoline derivatives. Research has highlighted the potent inhibitory effects of 8-substituted quinolines containing hydroxyl and methoxy groups against various cancer cell lines, including human adenocarcinoma and cervical cancer cells. nih.govresearchgate.net

A direct comparison between a C8-methoxy quinolone (moxifloxacin) and its structural analogue with a chlorine atom at the C8 position revealed the importance of the methoxy group. The 8-methoxy group appeared to significantly lower the propensity for the development of quinolone resistance in Staphylococcus aureus. nih.gov Furthermore, studies on synthesized 8-methoxyquinoline (B1362559) showed it to possess strong antifungal and antibacterial activities, which were more potent than its 5-nitro-8-methoxyquinoline derivative, indicating the methoxy group's direct contribution to antimicrobial efficacy. researchgate.net The steric and electronic properties of the C8-methoxy group can also be influenced by adjacent substituents; for instance, a bromine atom at C7 can cause steric hindrance that destabilizes the methoxy group. nih.gov

The nitro group is a potent electron-withdrawing moiety that dramatically reshapes the electronic properties and polarity of a molecule. mdpi.comnih.gov This change can favor interactions with nucleophilic sites within proteins, potentially leading to enzyme inhibition. nih.gov When placed on a quinoline ring, a nitro group can be integral to the compound's biological activity. For example, 6-bromo-5-nitroquinoline (B1267105) has demonstrated significant antiproliferative activity and the potential to induce cancer cell death. nih.gov

The position of the nitro group is critical. While much research has focused on nitro groups on the benzene ring portion of quinoline, its placement at C3 is also significant. The structurally similar compound 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline has been synthesized in the context of developing inhibitors for the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation. researchgate.net In other heterocyclic systems analogous to quinoline, the substitution of an amino group with a nitro group was found to dramatically alter the compound's inhibitory profile against specific protein kinases, suggesting the nitro group is critical for target selectivity. mdpi.com The nitro group can act as both a pharmacophore (a group responsible for biological activity) and a toxicophore, as its reduction within cells can produce reactive radicals responsible for antimicrobial effects. nih.govmdpi.com

Synergistic and Antagonistic Effects of Multiple Substituents

The biological activity of a quinoline derivative is not merely the sum of its parts; the various substituents on the heterocyclic ring often exert complex synergistic or antagonistic effects. In the case of this compound, the interplay between the chloro, methoxy, and nitro groups is critical in defining its chemical personality and potential biological interactions.

Steric and Positional Effects: The spatial arrangement of these groups dictates the molecule's three-dimensional shape, which is crucial for fitting into the binding site of a target protein. The methoxy group at position 8, for instance, can influence the conformation of the molecule and may interact with specific hydrophobic pockets within a receptor. Similarly, the nitro group at position 3 is a key feature; investigations into other 4-aminoquinolines revealed an absolute necessity for a substituent at the 3-position to achieve desired antagonist potency.

The combination of these electronic and steric factors can lead to synergistic enhancement of a desired biological effect or antagonistic interactions that diminish activity. For instance, the electron-withdrawing nature of the nitro and chloro groups might enhance binding to a particular target, while the methoxy group could improve pharmacokinetic properties. Research on various substituted quinoline derivatives has demonstrated that compounds with nitro, phenyl, and methoxy groups can exhibit significant biological activity, with some showing potent antiproliferative effects against cancer cell lines. nih.gov

Rational Design of Quinoline Derivatives

Rational drug design is a pivotal strategy in modern medicinal chemistry that aims to develop new therapeutic agents based on a known biological target or by modifying an existing active compound. nih.govneliti.com This approach significantly reduces the time and cost associated with drug discovery by moving away from random screening towards a more targeted methodology. nih.gov For quinoline derivatives like this compound, rational design can be broadly categorized into ligand-based and structure-based strategies. nih.govresearchgate.net

Ligand-Based Design Strategies

When the three-dimensional structure of a biological target is unknown, ligand-based design strategies become invaluable. These methods rely on analyzing a series of molecules with known biological activities to build a model that predicts the activity of novel compounds.

A primary tool in this area is the Quantitative Structure-Activity Relationship (QSAR). mdpi.com 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D structural features of molecules with their biological activity. mdpi.comresearchgate.net For a series of derivatives based on the this compound scaffold, a 3D-QSAR model could be developed. This involves:

Synthesizing a library of analogues with variations at different positions.

Measuring the biological activity (e.g., IC₅₀) of each compound.

Computationally aligning the molecules and calculating their steric and electrostatic fields.

Using statistical methods like Partial Least Squares (PLS) to generate a predictive model.

Successful 3D-QSAR models for other quinoline series have shown high predictive power, with robust correlation coefficients (e.g., r² > 0.9 and q² > 0.5), which confirm the model's accuracy and statistical precision. mdpi.comnih.gov The output of a CoMFA study is a contour map that visually indicates which regions of the molecule should be modified to enhance activity. For example, a map might suggest that adding a bulky group in one area or an electronegative group in another would be beneficial. mdpi.comnih.gov

| Compound ID | R1 (Position 6) | R2 (Position 7) | Measured Activity (IC₅₀, µM) | Predicted Activity (pIC₅₀) |

| Base | -H | -H | 15.2 | 4.82 |

| Mod-01 | -F | -H | 10.5 | 4.98 |

| Mod-02 | -CH₃ | -H | 12.1 | 4.92 |

| Mod-03 | -H | -Cl | 8.7 | 5.06 |

| Mod-04 | -H | -OH | 20.1 | 4.70 |

This is a hypothetical table illustrating data for a QSAR study based on the this compound scaffold.

Structure-Based Design Approaches

When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. Molecular docking is a key computational method used in this approach to predict how a ligand binds to a receptor's active site. neliti.comsemanticscholar.orgresearchgate.net

This process allows researchers to:

Visualize the binding mode of this compound within the target's binding pocket.

Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Predict the binding affinity, often expressed as a docking score, which helps in prioritizing compounds for synthesis. nih.gov

For instance, if this compound were being investigated as an inhibitor of a specific protein kinase, its structure would be computationally "docked" into the ATP-binding site of the kinase. The docking results would reveal the binding pose and score. Based on this, new derivatives could be designed to optimize interactions. For example, if a void is present in the binding pocket near the 6-position of the quinoline ring, a derivative with a suitable substituent at that position could be designed to fill the space and improve binding affinity. Studies on other quinoline derivatives targeting HIV reverse transcriptase have shown that compounds with higher docking scores often exhibit better biological activity. nih.gov

| Compound ID | Modification | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| Base | None | Kinase X | -7.5 | H-bond with Glu12, Pi-Pi with Phe80 |

| Mod-05 | 6-amino group | Kinase X | -8.2 | Additional H-bond with Asp145 |

| Mod-06 | 2-phenyl group | Kinase X | -8.9 | Hydrophobic interaction in pocket |

| Mod-07 | 7-hydroxyl group | Kinase X | -7.1 | Unfavorable steric clash |

This is a hypothetical table illustrating data for a structure-based design study involving derivatives of this compound.

By combining these rational design approaches, medicinal chemists can systematically optimize the structure of this compound to develop new, potent, and selective therapeutic agents.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mpg.de It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a simpler spatial function than the complex many-electron wavefunction. mpg.de DFT has become a standard tool in computational chemistry for its balance of accuracy and computational cost. researchgate.net

In the study of quinoline (B57606) derivatives, DFT methods, such as those employing the B3LYP hybrid functional with various basis sets (e.g., 6-31G(d,p)), are used to perform full geometry optimization and calculate vibrational frequencies. nih.gov This process determines the most stable three-dimensional conformation of the molecule and provides insights into its structural parameters. For 4-chloro-8-methoxy-3-nitroquinoline, DFT calculations would elucidate the spatial arrangement of the chloro, methoxy (B1213986), and nitro groups on the quinoline core. Furthermore, DFT is used to compute various electronic properties that are crucial for predicting the molecule's reactivity, including charge distribution and electrostatic potential maps, which identify the electron-rich and electron-poor regions of the molecule. dntb.gov.ua

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. wuxiapptec.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. emerginginvestigators.org

Table 1: Quantum Chemical Descriptors from HOMO-LUMO Analysis This table presents a set of theoretical descriptors that are calculated from HOMO and LUMO energies to predict the reactivity and stability of a chemical compound.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. emerginginvestigators.org |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, providing insights that are crucial for drug discovery and materials science.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). mdpi.com This technique is essential in drug design for screening virtual libraries of compounds against a specific biological target. Quinoline derivatives have been investigated as potential inhibitors of various signaling pathways implicated in diseases like cancer, such as the PI3K/Akt/mTOR pathway. researchgate.net

For this compound, molecular docking studies would involve placing the compound into the binding site of a target protein (e.g., mTOR kinase). The simulation calculates the most stable binding poses and scores them based on factors like intermolecular energies, providing a "binding energy" or "docking score." mdpi.com This score estimates the binding affinity, with lower energy values typically indicating a more stable protein-ligand complex. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.net

Table 2: Illustrative Molecular Docking Results This table provides a hypothetical example of the data generated from a molecular docking simulation of a ligand with a protein target.

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | Estimated free energy of binding (e.g., in kcal/mol). Lower values suggest stronger binding. | -8.5 kcal/mol |

| Inhibitory Constant (Ki) | Predicted inhibition constant (e.g., in µM or nM), calculated from the binding energy. | 1.2 µM |

| Interacting Residues | Amino acids in the protein's active site that form bonds or contacts with the ligand. | Lys78, Asp120, Val150 |

| Hydrogen Bonds | Number and details of hydrogen bonds formed between the ligand and the protein. | 2 (with Asp120, Lys78) |

| Hydrophobic Interactions | Key non-polar interactions contributing to binding stability. | Val150, Ile95, Phe180 |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. Various molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each compound.

A QSAR model for a series of this compound analogs would involve synthesizing or computationally generating related structures by modifying substituents on the quinoline ring. The model would then use statistical methods, such as multi-linear regression, to create an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com A successful QSAR model can predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.

3D-QSAR is an advanced form of QSAR that considers the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique. It requires the structural alignment of a set of molecules according to a common scaffold. Once aligned, the steric (shape) and electrostatic (charge distribution) fields surrounding each molecule are calculated on a 3D grid.

The CoMFA method then uses statistical techniques, such as Partial Least Squares (PLS), to correlate the variations in these field values with the observed biological activities. The results are often visualized as 3D contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease activity. For a series of this compound derivatives, a CoMFA study could provide a detailed 3D map indicating where bulky groups, electron-donating groups, or electron-withdrawing groups would be most beneficial for enhancing a specific biological effect.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established for a wide range of quinoline derivatives. These simulations typically involve placing the molecule in a solvated environment, often water, and calculating the forces between atoms over time to model its movement. The resulting trajectories can be analyzed to identify the most stable, low-energy conformations.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Quinoline Derivatives

| Parameter | Description | Typical Values for Stable Binding |

| RMSD (Ligand) | Root-mean-square deviation of the ligand's atomic positions from a reference structure. | < 2.0 Å |

| RMSD (Protein) | Root-mean-square deviation of the protein backbone atoms from a reference structure. | < 3.0 Å |

| Interaction Energy | The sum of electrostatic and van der Waals energies between the ligand and the protein. | Negative values, e.g., -50 to -100 kcal/mol |

| Hydrogen Bonds | Number of persistent hydrogen bonds between the ligand and the protein. | ≥ 1 |

Note: The values presented are representative and can vary depending on the specific system under investigation. Data is inferred from studies on related quinoline derivatives.

Photophysical Properties and Photolysis Mechanisms

The presence of both a chromophoric quinoline core and a nitro group suggests that this compound possesses interesting photophysical properties. The study of these properties is crucial for applications in areas such as photosensitization and the development of photolabile protecting groups.

Investigation of Optical Properties and Electron Delocalization

The optical properties of this compound are dictated by its electronic structure. The quinoline ring system provides a delocalized π-electron network, which is further modulated by the electron-donating methoxy group and the strongly electron-withdrawing nitro group. This "push-pull" arrangement can lead to significant intramolecular charge transfer (ICT) upon photoexcitation.

UV-visible absorption spectroscopy is the primary technique for probing the electronic transitions of such molecules. It is expected that this compound would exhibit strong absorption bands in the UV region, with potential shoulders extending into the visible range, a characteristic of many nitroaromatic compounds. The exact position and intensity of these absorption maxima are influenced by the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a red shift (bathochromic shift) of the absorption maximum is often observed for molecules with significant ICT character in their excited state.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can complement experimental findings by predicting the energies of electronic transitions and visualizing the molecular orbitals involved. These calculations can confirm the ICT nature of the excited states by showing a shift in electron density from the methoxy- and quinoline-rich regions to the nitro group upon excitation.

Photolabile Behavior and Caging Group Applications

The nitroaromatic moiety is a well-known photolabile protecting group (PPG), often referred to as a "caging" group. The principle behind this functionality is the ability of the nitro group to undergo a photochemical reaction upon irradiation with light of a specific wavelength, leading to the cleavage of a covalent bond and the release of a protected molecule.

The photolysis of o-nitrobenzyl compounds is a classic example of this behavior and provides a mechanistic framework for understanding the potential photolabile nature of this compound. Upon absorption of a photon, the nitro group is excited to a triplet state. This is followed by an intramolecular hydrogen abstraction from an adjacent position (in this case, potentially from the quinoline ring or a linked substrate), leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately resulting in the cleavage of the bond and the release of the caged species.

The efficiency of this process is characterized by the quantum yield of photolysis, which is the fraction of absorbed photons that result in the desired photochemical reaction. For many nitroaromatic PPGs, these quantum yields are often in the range of 0.01 to 0.1. The specific substitution pattern of this compound, including the electronic effects of the chloro and methoxy groups, would influence the absorption wavelength and the efficiency of the photolytic cleavage. This makes it a candidate for the development of new caging groups that can be triggered by specific wavelengths of light for controlled release applications in biological systems.

Table 2: Typical Photophysical and Photochemical Properties of Nitroquinoline Derivatives

| Property | Description | Expected Range for this compound |

| Absorption Maximum (λmax) | Wavelength of maximum light absorption. | 300 - 400 nm |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | 1,000 - 10,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | The efficiency of photon emission through fluorescence. | Generally low (<0.1) due to efficient intersystem crossing. |

| Photolysis Quantum Yield (Φp) | The efficiency of the photochemical cleavage reaction. | 0.01 - 0.1 |

Note: These values are estimations based on data from related nitroaromatic and nitroquinoline compounds.

Exploration of Biological Activity Profiles and Mechanistic Investigations

General Bioactivity Spectrum of Quinoline (B57606) Derivatives in Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. researchgate.netatlantis-press.com Research has consistently demonstrated that quinoline derivatives possess significant potential in various therapeutic areas.

These compounds are recognized for their broad pharmacological roles, which include antimicrobial, anticancer, antimalarial, anti-inflammatory, antiviral, and anticonvulsant properties. atlantis-press.comnih.govmdpi.comatlantis-press.com The versatility of the quinoline ring allows for chemical modifications at various positions, leading to a diverse range of compounds with tailored biological functions. The introduction of different functional groups onto the quinoline core can significantly influence the compound's physicochemical properties and its interaction with biological targets. nih.gov For instance, the presence of halogen atoms, such as chlorine, and electron-withdrawing groups, like a nitro group, can modulate the electronic and lipophilic character of the molecule, often enhancing its bioactivity. nih.gov

Antimicrobial Activity Research

The quinoline framework is a cornerstone in the development of antimicrobial agents. researchgate.netnih.gov Many quinoline derivatives exhibit potent activity against a wide range of pathogenic microorganisms, including bacteria and mycobacteria. researchgate.netatlantis-press.com

Numerous studies have highlighted the broad-spectrum antibacterial potential of quinoline derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, certain quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). biointerfaceresearch.com One particular compound from this class demonstrated potent activity with Minimum Inhibitory Concentrations (MICs) as low as 0.75 μg/mL against MRSA. biointerfaceresearch.com

The hybridization of the quinoline scaffold with other pharmacophores has also yielded compounds with promising broad-spectrum antibacterial activity. A study on quinoline derivatives prepared via the Mannich reaction revealed a hybrid compound that was effective against most of the tested Gram-positive and Gram-negative strains, with MIC values ranging from 0.125 to 8 μg/mL. nih.gov This highlights a successful strategy to enhance the antibacterial potency of this class of compounds. nih.govuni.lu

It is important to note that specific antibacterial data for 4-Chloro-8-methoxy-3-nitroquinoline is not available. However, the known efficacy of chloro- and nitro-substituted quinolines suggests that this compound could warrant investigation as a potential antibacterial agent.

Quinoline derivatives have emerged as a significant area of research in the quest for new antitubercular agents. nih.govatlantis-press.com The diarylquinoline bedaquiline, a prominent example, is a testament to the potential of this chemical class in treating tuberculosis, including multidrug-resistant strains. nih.gov Its mechanism of action involves the inhibition of mycobacterial ATP synthase. nih.gov

Research into other quinoline derivatives has identified compounds with potent activity against Mycobacterium tuberculosis. For instance, a series of quinolone derivatives were synthesized and evaluated, with some compounds exhibiting MIC values in the range of 1.2–3 μg/mL against the H37Rv strain and showing excellent activity against multidrug-resistant tuberculosis (MDR-TB) strains. Another study on novel quinoline-based thiosemicarbazide (B42300) derivatives found that compounds with electron-withdrawing substituents, such as bromine, chlorine, and nitro groups, on an attached phenyl ring were most influential on antimycobacterial activity. nih.gov

While there is no specific data on the antimycobacterial properties of this compound, the established activity of nitro- and chloro-substituted quinolines in this area suggests its potential as a scaffold for future antitubercular drug design. nih.gov

A primary mechanism by which many quinolone antibacterials exert their effect is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the stalling of replication forks and the generation of lethal double-strand breaks in the bacterial chromosome.

DNA gyrase, which introduces negative supercoils into DNA, is the primary target in many Gram-negative bacteria, while topoisomerase IV, responsible for decatenating daughter chromosomes, is the main target in several Gram-positive bacteria. The ability of some quinoline derivatives to dually target both enzymes is a significant advantage, potentially slowing the development of resistance.

In addition to these well-established targets, research has explored other potential mechanisms. For example, molecular docking studies have suggested that some broad-spectrum quinoline derivatives may also target the lipopolysaccharide transport protein A (LptA), which is essential for the assembly of the outer membrane in Gram-negative bacteria. nih.govuni.lu This suggests that quinoline derivatives may possess multiple mechanisms of antibacterial action.

Anticancer Activity Research

The quinoline scaffold is a key pharmacophore in the design of anticancer agents, with derivatives demonstrating a variety of antitumor activities through multiple mechanisms. These mechanisms include the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.

Numerous studies have demonstrated the in vitro anticancer activity of quinoline derivatives across various cancer cell lines. For example, a series of 4-anilino-8-methoxy-2-phenylquinoline derivatives were synthesized and evaluated for their antiproliferative activity. One compound from this series was particularly active against colon cancer (HCT-116) and breast cancer (MCF7, MDA-MB-435) cell lines, with GI50 values of 0.07, <0.01, and <0.01 μM, respectively.

Another study focused on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound structurally related to the subject of this article. This compound exhibited significant cytotoxicity against colorectal cancer HCT116 and Caco-2 cells, with IC50 values of 0.35 and 0.54 μM, respectively. The mechanism of action was found to involve cell cycle arrest at the G2/M phase, induction of apoptosis, and modulation of the PI3K/AKT/mTOR signaling pathway.

Furthermore, acylhydrazone derivatives of 4-chloro-8-nitro-1,2-dihydroquinoline have been investigated for their antiproliferative activity. One such compound was identified as the most potent against HeLa cervical cancer cells, with an IC50 value of 18.8 μM, and was shown to induce apoptosis. researchgate.net

The table below summarizes the in vitro anticancer activity of some quinoline derivatives that share structural features with this compound.

| Compound Class | Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

| 4-Anilino-8-methoxy-2-phenylquinoline derivative | HCT-116 (Colon), MCF7, MDA-MB-435 (Breast) | 0.07 µM, <0.01 µM, <0.01 µM (GI50) | |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116, Caco-2 (Colorectal) | 0.35 µM, 0.54 µM (IC50) | |

| 4-Chloro-8-nitro-1,2-dihydroquinoline acylhydrazone derivative | HeLa (Cervical) | 18.8 µM (IC50) | researchgate.net |

| 7-Fluoro/8-methoxy-4-anilinoquinolines | HeLa (Cervical), BGC823 (Gastric) | Several compounds with IC50 values superior to gefitinib |

These findings underscore the potential of chloro-, methoxy-, and nitro-substituted quinolines as a promising area for the development of novel anticancer agents. While direct evidence for this compound is absent, the activity of these related compounds provides a strong rationale for its future investigation.

Research into Molecular Mechanisms of Antiproliferation

The antiproliferative activity of quinoline derivatives is a significant area of research. While direct studies on the molecular mechanisms of this compound are limited, the broader class of quinoline compounds, including those with similar substitutions, are known to exert their anticancer effects through various pathways.

DNA Binding and Intercalation: Quinoline derivatives, due to their planar structure, are capable of interacting with double-stranded DNA through intercalation and groove binding. nih.gov These interactions can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov For instance, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), a related compound, is a known DNA intercalating agent with antitumor and cytotoxic activities. nih.gov Its genotoxicity is linked to its ability to intercalate into DNA and potentially promote the formation of protein-associated DNA-strand breaks via topoisomerase enzymes. nih.gov This suggests that this compound might share a similar mechanism of action.

Cell Cycle Regulation and Apoptosis Induction: Research on novel acyl hydrazone derivatives of 4-chloro-8-nitro-1,2-dihydroquinoline has shown that these compounds can induce apoptosis in human cervical cancer cell lines. nih.gov One potent compound from this series demonstrated the ability to induce apoptosis at its IC50 concentration, highlighting the potential of the quinoline scaffold in triggering programmed cell death in cancer cells. nih.gov Although this study focused on a related structure, it provides a plausible mechanism for the antiproliferative effects of quinoline derivatives.

Antimalarial Activity Research

Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. The 4-aminoquinoline (B48711) scaffold, in particular, is a well-established pharmacophore for antimalarial drugs. nih.govmdpi.com

Investigation of Antiplasmodial Efficacy

Mechanistic Insights into Antimalarial Action

Heme Binding: The primary mechanism of action for many quinoline-based antimalarials, like chloroquine (B1663885), involves the inhibition of hemozoin formation in the parasite's food vacuole. nih.govnih.gov The drug is thought to accumulate in the acidic food vacuole and form a complex with free heme, preventing its detoxification into hemozoin. nih.gov This leads to a buildup of toxic heme, which ultimately kills the parasite. nih.gov The quinoline nucleus is essential for this activity. nih.gov

Falcipain Inhibition: Another potential target for antimalarial quinolines is the cysteine proteases falcipain-2 and falcipain-3. nih.gov These enzymes are crucial for the parasite's life cycle, as they are involved in the hydrolysis of hemoglobin to provide amino acids for the parasite. nih.gov Falcipain-2 also plays a role in the degradation of the red blood cell cytoskeleton. nih.gov Inhibition of these enzymes represents a promising strategy for antimalarial drug development. nih.govnih.gov Studies on quinoline-triazole hybrids have identified compounds that can inhibit falcipain-2 and halt the development of P. falciparum at the trophozoite stage. rsc.org

Other Investigated Biological Activities in Academic Contexts

Neuropharmacological Research

Anti-Alzheimer's Activity: Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govniscpr.res.in The multitarget-directed ligand approach is often employed, where a single molecule is designed to interact with multiple pathological targets in the disease cascade. nih.gov For example, hybrid compounds combining the features of the anti-Alzheimer's drug donepezil (B133215) and the metal-chelating agent clioquinol (B1669181) have been synthesized. nih.gov These compounds have shown the ability to inhibit cholinesterases and prevent the aggregation of β-amyloid peptides. nih.govmdpi.com The presence of a methoxy (B1213986) group has been noted to be important for the inhibitory activity against human butyrylcholinesterase (huBChE). mdpi.com

Sodium Channel Blockers: While direct evidence for this compound as a sodium channel blocker is not available, the broader family of quinolines has been studied for this activity.

Anti-inflammatory and Antioxidant Research

Anti-inflammatory Activity: Quinoline derivatives have demonstrated potential as anti-inflammatory agents. The anti-inflammatory effect can be mediated through the inhibition of pro-inflammatory signaling molecules and enzymes. For instance, certain indole (B1671886) derivatives, which share structural similarities with the quinoline core, have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophages. nih.gov The mechanism often involves the suppression of the NF-κB signaling pathway, which is a key regulator of inflammation. nih.gov Research on other heterocyclic compounds has also shown potent anti-inflammatory effects in both in vitro and in vivo models. nih.govmdpi.com

Antioxidant Activity: Some quinoline derivatives, particularly those designed as multi-target ligands for Alzheimer's disease, have been shown to possess antioxidant properties. nih.gov This activity is often linked to their ability to chelate redox-active metals like copper(II) and zinc(II), which can otherwise contribute to oxidative stress. nih.gov The antioxidant potential of various natural and synthetic compounds is often evaluated by their ability to scavenge free radicals and protect against oxidative damage. mdpi.com

Advanced Applications in Chemical Biology and Materials Science

Quinoline (B57606) Derivatives as Chemical Probes and Biosensors

Quinoline derivatives are extensively utilized in the creation of chemical tools to study biological systems. nanobioletters.comresearchgate.net Their inherent spectroscopic properties and the ability to interact with biological molecules make them ideal candidates for probes and sensors. nanobioletters.comacs.org

Photolabile protecting groups (PPGs), or "caging" groups, are molecules that can be attached to a bioactive compound to render it inert. nih.govacs.org The activity of the compound is then restored by irradiation with light, offering precise spatial and temporal control over its release. nih.govacs.org This technique is invaluable for studying dynamic biological processes.

Quinoline-based PPGs have emerged as a significant class of photolabile caging groups. nih.govresearchgate.net For instance, the 7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) group has been successfully used for the caging of multiple cysteine residues in proteins. nih.gov This quinoline derivative is compatible with various protein ligation strategies and can be efficiently removed by photolysis in an aqueous buffer. nih.gov Researchers have also developed other quinoline-based PPGs, such as those derived from (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ), to improve properties like water solubility and photolysis efficiency. researchgate.netacs.org Modifications at different positions of the quinoline ring, such as the C4 position, have been explored to enhance their two-photon excitation capabilities, which is crucial for applications in tissues and whole organisms. acs.org

While direct research on 4-Chloro-8-methoxy-3-nitroquinoline as a photolabile group is not prominent, its core structure is analogous to quinoline derivatives that have been successfully developed for this purpose. The presence of the nitro group, a common feature in many early photolabile groups like the o-nitrobenzyl derivatives, suggests a potential, albeit likely less efficient, photolabile character. nih.govacs.org The chloro and methoxy (B1213986) substituents would further modulate the electronic properties and, consequently, the photorelease efficiency and wavelength of activation.

The inherent fluorescence of many quinoline derivatives makes them excellent candidates for developing fluorescent probes and imaging agents. nih.govnih.gov These tools are essential for visualizing biological structures and processes within living cells. nih.govnih.gov

For example, researchers have turned a quinoline-based steroidal anticancer agent, RM-581, into a fluorescent probe by adding a N-dimethyl group to the quinoline moiety. nih.govnih.gov This modification induced fluorescence, allowing for the tracking of the molecule within cancer cells and revealing its accumulation in the endoplasmic reticulum. nih.govnih.gov This demonstrates a powerful strategy for elucidating the mechanism of action of bioactive molecules. nih.gov

Furthermore, quinoline derivatives have been designed as sensors for specific metal ions, such as zinc (Zn²⁺), which plays a crucial role in many biological processes. nanobioletters.comacs.orgrsc.org These probes often exhibit a "turn-on" fluorescence response upon binding to the target ion, enabling its detection and quantification in biological and environmental samples. nanobioletters.comrsc.org The design of these sensors often relies on mechanisms like internal charge transfer (ICT), chelation-enhanced fluorescence (CHEF), or photoinduced electron transfer (PET). nanobioletters.com

The structural features of this compound, with its electron-withdrawing nitro group and electron-donating methoxy group, suggest the potential for intramolecular charge transfer, a key characteristic for designing fluorescent probes. The specific substitution pattern would influence its photophysical properties, such as its excitation and emission wavelengths, and its potential as a sensor would depend on its ability to selectively interact with specific analytes.

Optoelectronic and Laser Applications of Quinoline Derivatives

The delocalized electron systems and high order of non-linearity in quinoline derivatives make them attractive for applications in optoelectronics and laser technology. nih.govmdpi.combohrium.com

Quinoline derivatives have gained significant attention as materials for third-generation photovoltaic cells, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govnih.gov Their appeal lies in their chemical stability, good solubility in organic solvents, and the ability to tune their optoelectronic properties through synthetic modifications. nih.govnih.gov By incorporating electron-deficient or electron-rich units, researchers can tailor the absorption spectra of these compounds to better harvest light energy. nih.gov

In the realm of Organic Light-Emitting Diodes (OLEDs), quinoline derivatives are valuable as materials for the emissive layer. mdpi.comnih.govnih.govdergipark.org.tr For instance, bis(8-hydroxyquinoline) zinc (Znq₂) and its derivatives are known for their high electroluminescence quantum yield and good thermal stability, making them suitable for creating efficient and stable OLEDs. mdpi.com Researchers have synthesized various quinoline-based materials, such as 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), which exhibit promising electron-transporting and blue-emitting properties for OLED applications. researchgate.net

The specific structure of this compound, with its combination of electron-withdrawing and -donating groups, could be investigated for its potential as an n-type or p-type material in organic electronic devices.

Recent research has explored the use of quinoline derivatives in the development of random lasers. nih.govmdpi.combohrium.com Random lasers are a unique class of lasers where the optical feedback is provided by multiple scattering in a disordered gain medium. mdpi.com Certain quinoline Schiff bases, when combined with scattering nanoparticles like zinc oxide (ZnO), have been shown to produce random laser emission when optically pumped with a nanosecond laser. nih.govmdpi.combohrium.com The unique optical properties of these quinoline derivatives, stemming from their extensive electron delocalization, are key to this application. nih.govmdpi.combohrium.com

While there is no specific research on the random laser properties of this compound, its quinoline core suggests that it could potentially exhibit interesting optical properties within a suitable scattering medium.

Catalysis and Other Industrial Applications

The quinoline ring system is a versatile scaffold in various industrial applications, including catalysis and the synthesis of dyes and smart materials. nih.govmdpi.com

In the field of catalysis, quinoline derivatives are important in various synthetic transformations. nih.gov For example, the hydrogenation of quinolines is a key process in the hydrodenitrogenation of petroleum feedstocks, and various catalysts have been developed for this purpose. researchgate.netacs.org Furthermore, quinoline synthesis itself often relies on catalytic methods, including the use of metal-based catalysts and even biocatalysts. nih.gov More recently, metal-free electrocatalytic methods have been developed for the synthesis of complex fused quinoline derivatives. acs.org

Beyond catalysis, quinoline derivatives have historical and ongoing applications in the photographic industry and as precursors for pigments. google.com

The reactivity of this compound, particularly the presence of the chloro and nitro groups, makes it a potentially valuable intermediate in the synthesis of more complex molecules with applications in these industrial areas. The chloro group can be displaced through nucleophilic substitution, and the nitro group can be reduced to an amino group, opening up a wide range of synthetic possibilities.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has a rich history, but the demand for more efficient, sustainable, and diverse methodologies continues to drive research. Future efforts concerning 4-Chloro-8-methoxy-3-nitroquinoline and its analogues will likely focus on developing novel synthetic pathways that offer improved yields, reduced environmental impact, and greater control over regioselectivity. While classical methods provide a foundation, emerging strategies are expected to play a significant role.

One promising area is the refinement of radical-induced rearrangement reactions, which have been shown to produce complex tetracyclic quinolines. Adapting such methods could provide new routes to elaborate on the core this compound structure. Additionally, the development of eco-friendly synthesis methods is a significant goal, moving away from hazardous solvents and high-temperature conditions often associated with traditional quinoline synthesis.

| Synthetic Focus Area | Description | Potential Advantage |

| Green Chemistry Approaches | Utilization of environmentally benign solvents, catalysts, and reaction conditions. | Reduced waste, lower energy consumption, and improved safety profiles. |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch production. | Enhanced reaction control, improved scalability, and higher yields. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds on the quinoline core. | More atom-economical and efficient synthesis with fewer steps. |

| Photoredox Catalysis | Using light to drive chemical reactions. | Access to unique reaction pathways under mild conditions. |

Advanced SAR and Mechanism of Action Elucidation

While the biological potential of quinoline derivatives is widely acknowledged, a detailed understanding of the Structure-Activity Relationship (SAR) and the precise mechanism of action for specific compounds like this compound is an area ripe for deep investigation. SAR studies on quinoline-based agents have previously highlighted the importance of specific substituents; for instance, a hydroxyl or methoxy (B1213986) group at certain positions can enhance antitumor activity, and modifications at the 4-position can significantly influence potency.

Future research will involve systematically modifying the substituents on the this compound scaffold:

Position 4 (Chloro group): Replacing the chlorine with other halogens or various nucleophiles to probe its role in binding and reactivity.

Position 8 (Methoxy group): Altering the alkoxy group to understand its influence on solubility, metabolic stability, and target engagement.

Position 3 (Nitro group): Reducing the nitro group to an amine or converting it to other functionalities to explore its impact on the electronic properties and biological activity of the molecule.

Elucidating the mechanism of action will require a combination of computational and experimental techniques. This includes identifying specific molecular targets, such as enzymes or receptors, and understanding how the compound modulates their function at a biochemical level.

Exploration of Polypharmacology and Multi-Target Ligands

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. This approach is particularly relevant for complex multifactorial diseases. Quinoline derivatives are well-suited for development as multi-target-directed ligands (MTDLs).

For this compound, future research could focus on designing derivatives that simultaneously modulate different pathways. For example, in neurodegenerative diseases, a single compound could be engineered to inhibit acetylcholinesterase (AChE) and reduce inflammation. Similarly, in cancer therapy, a derivative could be designed to inhibit a specific kinase while also inducing oxidative stress in cancer cells. This strategy offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new quinoline-based therapeutic agents. These computational tools can analyze vast datasets to identify patterns that are not apparent through traditional analysis.

Key applications in the context of this compound research include:

Predictive Modeling: AI algorithms can predict the physicochemical and pharmacological properties of novel derivatives, including their bioactivity, toxicity, and metabolic stability, before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.

Virtual Screening: Machine learning models can screen massive virtual libraries of quinoline compounds to identify those with a high probability of binding to a specific biological target.

Generative AI for Novel Scaffolds: Generative AI models can design entirely new molecules that have never been synthesized before. By training these models on the structural rules of quinoline chemistry and desired biological activities, researchers can generate innovative drug candidates with optimized properties. Some advanced models, like SyntheMol, can even devise the chemical recipes for synthesizing the AI-generated compounds.

Active Site Prediction: ML algorithms can be trained to predict the most likely sites of reaction on the quinoline ring, aiding in the design of synthetic routes and the prediction of metabolites.

| AI/ML Application | Function | Impact on Research |

| Predictive ADMET | Forecasts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Reduces late-stage failures by eliminating poor candidates early. |

| Quantitative SAR (QSAR) | Builds models that correlate chemical structure with biological activity. | Guides the rational design of more potent and selective compounds. |

| Generative Models | Designs novel molecular structures with desired properties. | Expands the accessible chemical space for drug discovery. |

Expanding Applications in Materials Science and Chemical Tools

Beyond its therapeutic potential, this compound serves as a valuable heterocyclic building block for applications in materials science and as a chemical tool. The quinoline ring system is known for its unique photophysical properties, making it a candidate for the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent probes.

Future research will likely explore the incorporation of the this compound moiety into larger polymeric structures or functional materials. The reactive chloro and nitro groups provide handles for further chemical modification, allowing the core to be tethered to other molecules or surfaces. This could lead to the creation of novel materials with tailored electronic, optical, or recognition properties.

Challenges and Opportunities in Quinoline Derivative Research

The field of quinoline derivative research, while rich with promise, faces several challenges. A primary hurdle is the optimization of various parameters simultaneously, including efficacy, selectivity, and pharmacokinetic properties, to create a perfect therapeutic scaffold. For any given derivative, achieving high potency against a target while minimizing off-target effects and toxicity remains a significant challenge. Furthermore, the translation from promising preclinical data to validated clinical efficacy requires extensive investigation.

Despite these challenges, the opportunities are vast. The synthetic versatility of the quinoline core allows for the generation of an immense number of structurally diverse derivatives. This chemical diversity represents a largely untapped resource for discovering agents against a wide array of diseases, including various cancers, infectious diseases, and inflammatory conditions. The continued integration of advanced technologies like AI and novel synthetic methods will be crucial in overcoming the existing hurdles and fully realizing the immense potential of quinoline derivatives like this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-8-methoxy-3-nitroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, which involves a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) adduct. For example, reacting substituted acetamide precursors (e.g., N-(2-anisyl)acetamide) under controlled heating (353 K for 15 hours) yields chlorinated quinoline intermediates. Subsequent nitration introduces the nitro group . Purification typically involves recrystallization from petroleum ether/ethyl acetate mixtures to achieve high purity (>98%) .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Planarity of the quinoline ring and dihedral angles between substituents (e.g., methoxy groups) are critical parameters. NMR (¹H/¹³C) and mass spectrometry (MS) complement crystallography, with characteristic shifts for nitro (-NO₂) at δ ~150 ppm (¹³C) and chloro (-Cl) at δ ~3.8 ppm (¹H) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The nitro and chloro groups pose toxicity and environmental risks. Key protocols include:

- Storage : Dry, ventilated containers away from light and heat .

- Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential reactivity with reducing agents .

- Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict regioselectivity in nitration and chloro substitution. For example, electron-donating groups (e.g., methoxy) direct nitro groups to the 3-position via electrophilic aromatic substitution. Molecular docking studies further guide bioactivity optimization by modeling interactions with target proteins (e.g., kinases) .

Q. What strategies resolve contradictions in nitro group reactivity under reducing conditions?

- Methodological Answer : Conflicting data on nitro reduction (e.g., LiAlH₄ vs. H₂/Pd) require controlled experiments. For instance, selective reduction to amines is achievable using NaBH₃CN at pH 6, avoiding over-reduction. Monitoring via TLC and adjusting solvent polarity (methanol vs. THF) minimizes side products .

Q. How does this compound serve as a precursor for bioactive quinoline derivatives?

- Methodological Answer : The nitro group enables functionalization into aminoquinolines, which are scaffolds for antimalarial or anticancer agents. For example:

- Step 1 : Reduce nitro to amine using H₂/Pd-C in ethanol.

- Step 2 : Introduce sulfonamide or urea groups via nucleophilic substitution .

- Bioactivity Screening : Derivatives show IC₅₀ values <10 µM against Plasmodium falciparum in vitro .

Q. What analytical challenges arise in quantifying trace impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates nitro-containing byproducts. Limit of detection (LOD) is <0.1% using C18 columns and acetonitrile/water gradients. Mass spectral libraries (e.g., NIST) confirm impurity identities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.